triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide
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Overview
Description
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide: is a bioactive compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of ammonium and triethylammonium groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide typically involves the reaction of 4-(p-triethylammoniophenyl)butylamine with diiodomethane under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ions can be replaced by other nucleophiles, such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may produce halogenated derivatives.
Scientific Research Applications
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ammonium and triethylammonium groups facilitate binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- AMMONIUM, (4-(p-trimethylammoniophenyl)butyl)trimethyl-, diiodide
- AMMONIUM, (4-(p-triethylammoniophenethyl)triethyl-, diiodide
Uniqueness
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide is unique due to its specific structural features, such as the presence of triethylammonium groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
63951-44-0 |
---|---|
Molecular Formula |
C22H42I2N2 |
Molecular Weight |
588.4 g/mol |
IUPAC Name |
triethyl-[4-[4-(triethylazaniumyl)butyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C22H42N2.2HI/c1-7-23(8-2,9-3)20-14-13-15-21-16-18-22(19-17-21)24(10-4,11-5)12-6;;/h16-19H,7-15,20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
COIKZKVUCOJBTN-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Canonical SMILES |
CC[N+](CC)(CC)CCCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
M&B 2272 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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